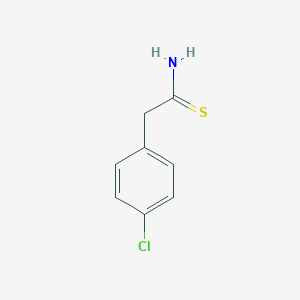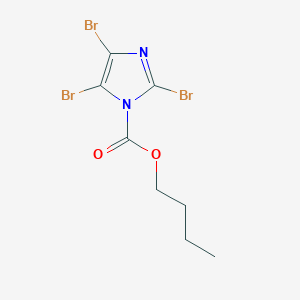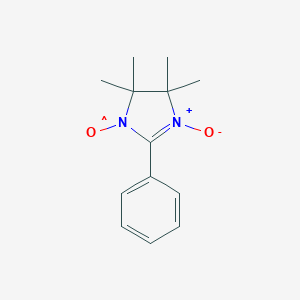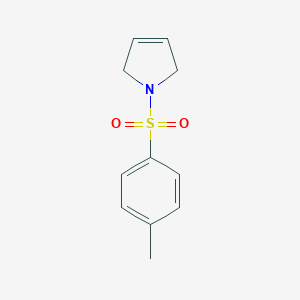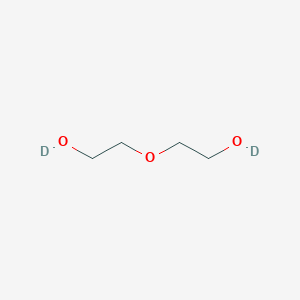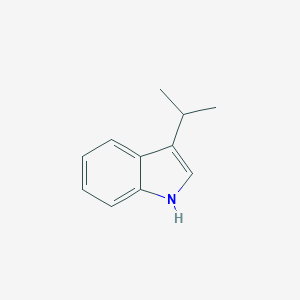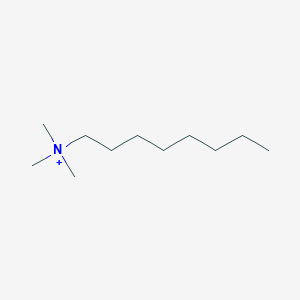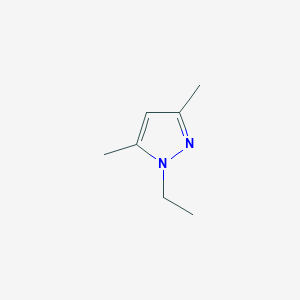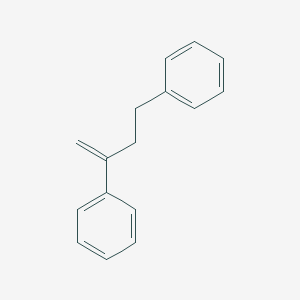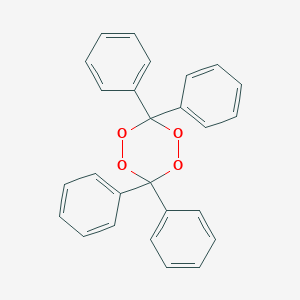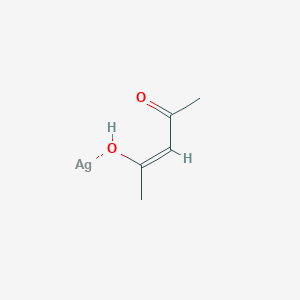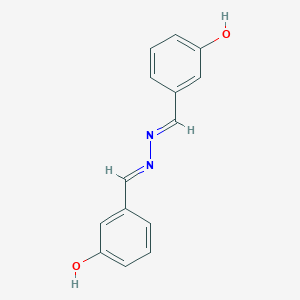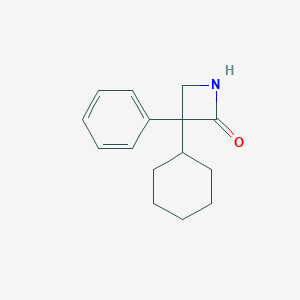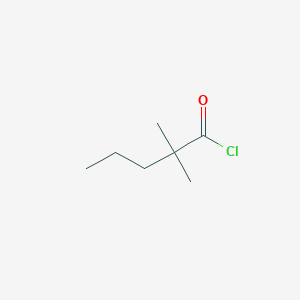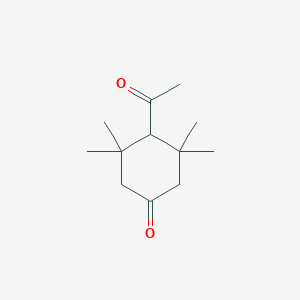
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one, also known as muscone, is a naturally occurring compound found in musk deer. It is a ketone with a unique fragrance that has been used in perfumes and fragrances for centuries. Muscone has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the GABA-A receptor and the NMDA receptor. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
Muscone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. In addition, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been shown to have a positive effect on the nervous system, improving cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. However, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has some limitations. It has a strong fragrance, which can interfere with experiments involving odor-sensitive organisms. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one. One area of interest is its potential as a natural insecticide and growth promoter for plants. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
Muscone can be synthesized through various methods, including the oxidation of 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one alcohol and the reaction of 3,3,5,5-tetramethylcyclohexanone with acetic anhydride. The latter method is the most common and involves the use of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
Muscone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the nervous system, improving cognitive function and memory. In agriculture, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a natural insecticide and as a growth promoter for plants. In food science, 4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one has been used as a flavoring agent.
Propiedades
Número CAS |
16556-46-0 |
|---|---|
Nombre del producto |
4-Acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
4-acetyl-3,3,5,5-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8(13)10-11(2,3)6-9(14)7-12(10,4)5/h10H,6-7H2,1-5H3 |
Clave InChI |
BFDXJNAUFLSGBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
SMILES canónico |
CC(=O)C1C(CC(=O)CC1(C)C)(C)C |
Otros números CAS |
16556-46-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



